molecular formula C10H19NO6 B1587324 ethyl 2-acetamido-2-deoxy-beta-D-glucopyranoside CAS No. 2495-96-7

ethyl 2-acetamido-2-deoxy-beta-D-glucopyranoside

Cat. No. B1587324
CAS RN: 2495-96-7
M. Wt: 249.26 g/mol
InChI Key: KRABAWXNIPSDEF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-acetamido-2-deoxy-beta-D-glucopyranoside (E2ADG) is an important synthetic carbohydrate molecule used in a variety of scientific research applications. It is a derivative of glucose, and has been used in a variety of studies involving the study of carbohydrate metabolism, enzyme reactions, and other biochemical processes. In addition, E2ADG has been used to create a variety of synthetic analogs and derivatives, which can be used to study the interaction of carbohydrates with other molecules.

Scientific Research Applications

Enhancement of O-GlcNAcylation on Mitochondrial Proteins

This compound has been shown to enhance O-GlcNAcylation on mitochondrial proteins, contributing to the mitochondrial network, cellular bioenergetics, and stress response in neuronal cells under ischemic-like conditions . This enhancement is conducive to the survival of cells and tissues .

Neuroprotection under Ischemic Conditions

The compound has been found to improve neuronal tolerance to ischemia . This is particularly important in conditions such as stroke, where blood flow to the brain is compromised.

Mitochondrial Homeostasis

The compound has been associated with the improvement of mitochondrial homeostasis and bioenergy . This is crucial for the normal functioning of cells, especially in energy-demanding tissues like the brain.

Inhibition of Mitochondrial Apoptosis Pathway

Research has shown that the compound can inhibit the mitochondrial apoptosis pathway . This could potentially prevent cell death and promote cell survival, especially under stress conditions.

Regulation of Energy Homeostasis

The compound has been found to regulate energy homeostasis . This is particularly important in neurons, which are highly dependent on glucose for their energy needs .

Activation of O-GlcNAcylation

The compound has been shown to activate O-GlcNAcylation, a post-translational modification known to modulate glucose homeostasis . This activation is thought to mediate the neuroprotective effect of the compound .

Improvement of Outcome after Transient Middle Cerebral Artery Occlusion (MCAO)

In vivo analyses have shown that the compound can improve the outcome after transient MCAO . This suggests potential therapeutic applications in conditions like stroke.

Increase in Glucose Uptake

In vitro analyses have shown that the compound can markedly increase glucose uptake in hippocampal neurons under both normal and oxygen glucose deprivation (OGD) conditions . This could potentially enhance neuronal survival under conditions of glucose deprivation, such as during ischemia .

Mechanism of Action

properties

IUPAC Name

N-[(2R,3R,4R,5S,6R)-2-ethoxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO6/c1-3-16-10-7(11-5(2)13)9(15)8(14)6(4-12)17-10/h6-10,12,14-15H,3-4H2,1-2H3,(H,11,13)/t6-,7-,8-,9-,10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRABAWXNIPSDEF-VVULQXIFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1C(C(C(C(O1)CO)O)O)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 2-acetamido-2-deoxy-beta-D-glucopyranoside

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of ethyl 2-acetamido-2-deoxy-beta-D-glucopyranoside in the context of the research presented?

A1: Ethyl 2-acetamido-2-deoxy-beta-D-glucopyranoside serves as the foundational building block for the synthesis of a sialyl Lewis X tetrasaccharide in the study. [] The researchers coupled this compound to a Sepharose matrix via various linker arms. This immobilized form enables the sequential enzymatic addition of galactose, sialic acid, and fucose residues, ultimately yielding the desired tetrasaccharide.

Q2: How does the linker arm length affect the synthesis process?

A2: The study investigates the influence of linker arm length on the efficiency of enzymatic galactosylation, the first step in the synthesis. Longer linker arms resulted in higher yields (70-98%) of the galactosylated product. [] This suggests that increased linker length enhances enzyme accessibility and substrate mobility, thereby improving reaction kinetics.

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